molecular formula C21H18N2O3 B14807527 (2E)-N'-(diphenylacetyl)-3-(furan-2-yl)prop-2-enehydrazide

(2E)-N'-(diphenylacetyl)-3-(furan-2-yl)prop-2-enehydrazide

Cat. No.: B14807527
M. Wt: 346.4 g/mol
InChI Key: UBGODWYTOWMMHS-BUHFOSPRSA-N
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Description

N’-(diphenylacetyl)-3-(2-furyl)acrylohydrazide is a complex organic compound that features a diphenylacetyl group, a furyl ring, and an acrylhydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(diphenylacetyl)-3-(2-furyl)acrylohydrazide typically involves the reaction of diphenylacetyl chloride with 3-(2-furyl)acrylohydrazide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for N’-(diphenylacetyl)-3-(2-furyl)acrylohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N’-(diphenylacetyl)-3-(2-furyl)acrylohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Furyl ketones

    Reduction: Hydrazines

    Substitution: Substituted diphenylacetyl derivatives

Scientific Research Applications

N’-(diphenylacetyl)-3-(2-furyl)acrylohydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(diphenylacetyl)-3-(2-furyl)acrylohydrazide involves its interaction with molecular targets such as enzymes or receptors. The diphenylacetyl group can interact with hydrophobic pockets in proteins, while the furyl ring can participate in π-π interactions. The acrylhydrazide moiety can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(diphenylacetyl)-3-(2-furyl)acrylohydrazide is unique due to its combination of a diphenylacetyl group, a furyl ring, and an acrylhydrazide moiety. This unique structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound in scientific research.

Properties

Molecular Formula

C21H18N2O3

Molecular Weight

346.4 g/mol

IUPAC Name

(E)-N'-(2,2-diphenylacetyl)-3-(furan-2-yl)prop-2-enehydrazide

InChI

InChI=1S/C21H18N2O3/c24-19(14-13-18-12-7-15-26-18)22-23-21(25)20(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-15,20H,(H,22,24)(H,23,25)/b14-13+

InChI Key

UBGODWYTOWMMHS-BUHFOSPRSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NNC(=O)/C=C/C3=CC=CO3

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NNC(=O)C=CC3=CC=CO3

Origin of Product

United States

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